molecular formula C11H19NO3 B3387685 tert-butyl (2S)-2-formyl-2-methylpyrrolidine-1-carboxylate CAS No. 851028-60-9

tert-butyl (2S)-2-formyl-2-methylpyrrolidine-1-carboxylate

Cat. No.: B3387685
CAS No.: 851028-60-9
M. Wt: 213.27 g/mol
InChI Key: IAZFNKZRJHARAP-NSHDSACASA-N
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Description

tert-Butyl (2S)-2-formyl-2-methylpyrrolidine-1-carboxylate is an organic compound that features a pyrrolidine ring substituted with a formyl group, a methyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-formyl-2-methylpyrrolidine-1-carboxylate typically involves the protection of amino acids and subsequent functional group transformations. One common method involves the use of tert-butyl hydroperoxide for the oxidation of benzyl cyanides, followed by C–CN bond cleavage and C–O bond formation . Another approach utilizes flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds .

Industrial Production Methods

Industrial production of tert-butyl esters often employs continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes . These methods are particularly useful for large-scale synthesis and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-2-formyl-2-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Acidic or basic hydrolysis conditions can be employed to convert the ester to a carboxylic acid.

Major Products Formed

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Formation of an alcohol from the formyl group.

    Substitution: Hydrolysis of the ester to yield the carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2S)-2-formylpyrrolidine-1-carboxylate: Lacks the methyl group, resulting in different reactivity and applications.

    tert-Butyl (2S)-2-methylpyrrolidine-1-carboxylate:

    tert-Butyl (2S)-2-formyl-2-methylpyrrolidine-1-acetate: Contains an acetate group instead of a carboxylate, leading to variations in reactivity and applications.

Uniqueness

The presence of the tert-butyl group enhances its stability and solubility, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

tert-butyl (2S)-2-formyl-2-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-5-6-11(12,4)8-13/h8H,5-7H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZFNKZRJHARAP-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN1C(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (2S)-2-formyl-2-methylpyrrolidine-1-carboxylate
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tert-butyl (2S)-2-formyl-2-methylpyrrolidine-1-carboxylate
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tert-butyl (2S)-2-formyl-2-methylpyrrolidine-1-carboxylate
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